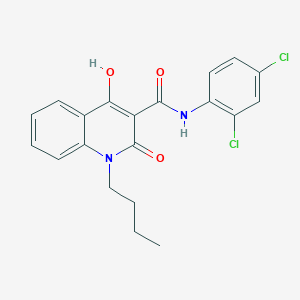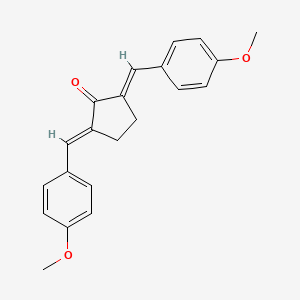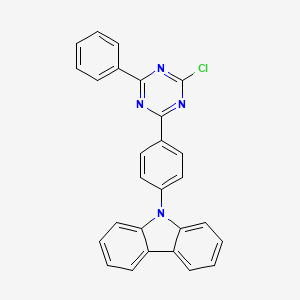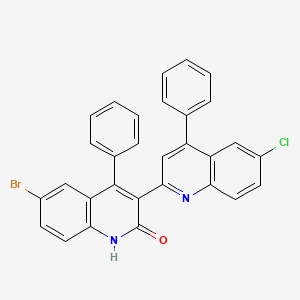![molecular formula C18H18N2O9 B11708898 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine CAS No. 313534-71-3](/img/structure/B11708898.png)
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs groupes nitro et un squelette d'éther couronne dibenzo
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine implique généralement la nitration d'un éther couronne dibenzo précurseur. Les conditions réactionnelles comprennent souvent l'utilisation d'acide nitrique concentré et d'acide sulfurique comme agents nitrants. Le processus nécessite un contrôle minutieux de la température et du temps de réaction pour assurer l'introduction sélective des groupes nitro aux positions souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer un processus de synthèse en plusieurs étapes, à partir d'éthers couronne dibenzo disponibles dans le commerce. L'étape de nitration est suivie de processus de purification tels que la recristallisation ou la chromatographie pour obtenir le composé pur. L'extensibilité du processus est cruciale pour les applications industrielles, et l'optimisation des conditions réactionnelles est nécessaire pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine subit diverses réactions chimiques, notamment :
Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Substitution : Les groupes nitro peuvent participer à des réactions de substitution aromatique nucléophile, où ils sont remplacés par d'autres nucléophiles.
Oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes en raison de la stabilité des groupes nitro.
Réactifs et conditions courants
Réduction : Les réactifs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Des réactifs tels que le méthylate de sodium ou l'hydroxyde de potassium peuvent être utilisés en conditions basiques.
Oxydation : Des oxydants forts comme le permanganate de potassium peuvent être utilisés, bien que cela soit moins typique.
Produits majeurs
Réduction : Les produits majeurs sont les dérivés diamino correspondants.
Substitution : Selon le nucléophile, divers dérivés substitués peuvent être formés.
Oxydation : Les produits d'oxydation sont moins courants, mais peuvent inclure des dérivés nitroso ou nitro.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industrie : Utilisé dans le développement de matériaux avancés, notamment des polymères et des capteurs.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires par l'intermédiaire de ses groupes nitro et de sa structure d'éther couronne. Les groupes nitro peuvent participer à des réactions redox, tandis que la fraction éther couronne peut complexer avec des ions métalliques, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with molecular targets through its nitro groups and crown ether structure. The nitro groups can participate in redox reactions, while the crown ether moiety can complex with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,13,14-Tétrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine : Structure similaire mais avec des atomes de brome au lieu de groupes nitro.
2,14-Bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine : Un éther couronne apparenté avec des substituants différents.
Unicité
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine est unique en raison de son arrangement spécifique de groupes nitro et de la stabilité fournie par le squelette d'éther couronne. Cette combinaison de caractéristiques le rend particulièrement utile dans les applications nécessitant à la fois réactivité et stabilité.
Propriétés
Numéro CAS |
313534-71-3 |
|---|---|
Formule moléculaire |
C18H18N2O9 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
8,21-dinitro-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene |
InChI |
InChI=1S/C18H18N2O9/c21-19(22)13-2-4-16-17(11-13)28-8-6-25-5-7-26-15-3-1-14(20(23)24)12-18(15)29-10-9-27-16/h1-4,11-12H,5-10H2 |
Clé InChI |
WUCZXVPZOOWIQO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)



![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
